molecular formula C22H19Cl2N3S B2565251 (Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683256-34-0

(Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2565251
CAS No.: 683256-34-0
M. Wt: 428.38
InChI Key: ZYZQPYZMTNTFQF-SSZFMOIBSA-N
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Description

This compound belongs to the acrylonitrile-thiazole hybrid family, characterized by a conjugated system with a thiazole core, substituted phenyl groups, and an acrylonitrile moiety. The Z-configuration of the acrylonitrile double bond is critical for its stereochemical stability and biological interactions. Such structural features are often associated with anticancer, antimicrobial, or kinase-inhibitory activities, as observed in related analogs .

Properties

IUPAC Name

(Z)-3-(4-butylanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3S/c1-2-3-4-15-5-8-18(9-6-15)26-13-16(12-25)22-27-21(14-28-22)19-10-7-17(23)11-20(19)24/h5-11,13-14,26H,2-4H2,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQPYZMTNTFQF-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound belonging to the class of thiazole derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : (Z)-3-(4-butylanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • Molecular Formula : C22H19Cl2N3S
  • CAS Number : 683256-32-8

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole compounds against common bacterial strains, revealing that those with similar structural features to this compound showed promising results.

CompoundActivity Against E. coliActivity Against S. aureus
Compound A12.75 mm13.00 mm
Compound B14.50 mm14.00 mm
(Z)-3...14.75 mm13.50 mm

The table above summarizes the antibacterial activity measured in millimeters of inhibition zone diameter for various compounds, indicating that (Z)-3... displays moderate antibacterial properties.

Antifungal Activity

In addition to antibacterial effects, thiazole derivatives have been shown to possess antifungal activities. A comparative study on the antifungal effects of several thiazole compounds demonstrated that (Z)-3... exhibited notable inhibition against fungi such as A. niger and A. oryzae.

CompoundActivity Against A. nigerActivity Against A. oryzae
Compound A12.00 mm12.50 mm
Compound B12.75 mm11.50 mm
(Z)-3...11.75 mm12.25 mm

This data suggests that the compound maintains a level of antifungal activity comparable to other tested derivatives.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, particularly their ability to induce apoptosis in cancer cells. For example, a study on a series of thiazole-based compounds found that those with similar structures to (Z)-3... demonstrated significant cytotoxic effects against various cancer cell lines.

In vitro studies showed that the compound could inhibit cell proliferation in breast cancer cell lines such as MCF-7 and T47D:

Cell LineIC50 (µM)
MCF-70.06
T47D0.10

These findings indicate that (Z)-3... may serve as a potential lead compound for further development in anticancer therapeutics.

The mechanism through which (Z)-3... exerts its biological effects is likely multifaceted:

  • Antimicrobial Action : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways.
  • Anticancer Mechanism : It may induce apoptosis through activation of caspases or inhibition of specific kinases involved in cell proliferation.

Comparison with Similar Compounds

Key Research Findings

Synthetic Flexibility : The acrylonitrile-thiazole scaffold allows modular substitution, enabling tuning of electronic and steric properties .

Structure-Activity Relationships (SAR) :

  • Chlorine atoms at the 2,4-positions (target compound) enhance metabolic stability compared to nitro or methyl groups .
  • The Z-configuration of acrylonitrile is critical for maintaining conjugation and biological activity .

Biological Gaps : While the antioxidant and anticancer activities of analogs are documented , the target compound’s specific pharmacological profile requires empirical validation.

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